N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Description
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative featuring a carboxamide bridge linking two benzothiazole moieties. The first benzothiazole ring is substituted with methoxy groups at positions 4 and 7, while the second benzothiazole unit bears a carboxamide group at position 5. This structural motif is significant due to the inherent bioactivity of benzothiazoles, which are known for applications in medicinal chemistry (e.g., antimicrobial, anticancer, and anti-inflammatory agents) and materials science . The dimethoxy groups likely enhance solubility and modulate electronic properties, while the carboxamide linker may facilitate hydrogen bonding, influencing molecular recognition and crystal packing.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-22-11-5-6-12(23-2)15-14(11)19-17(25-15)20-16(21)9-3-4-10-13(7-9)24-8-18-10/h3-8H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDHLFSZBNQECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antioxidant, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. Its molecular formula is , with a molecular weight of approximately 318.41 g/mol. The structure incorporates two benzothiazole moieties, which are known for their diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₄N₂O₃S² |
| Molecular Weight | 318.41 g/mol |
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit promising anticancer properties. For instance:
- Cell Line Studies : In vitro assays showed that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer) . The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate to high potency.
Case Study: Compound Efficacy
A comparative study highlighted that a related benzothiazole compound demonstrated an IC50 of 15 µM against MCF-7 cells while showing minimal cytotoxicity to normal HEK293 cells . This selectivity is crucial for developing therapeutic agents that minimize harm to healthy tissues.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays:
- DPPH and ABTS Assays : The compound exhibited effective free radical scavenging activity with an inhibition percentage comparable to standard antioxidants such as Trolox. For example, one study reported an ABTS inhibition value of 92.8% for a structurally similar compound .
Antioxidant Efficacy Table
| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |
|---|---|---|
| N-(4,7-dimethoxy...) | 88.7 | 92.8 |
| Trolox | 89.5 | - |
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored:
- Inhibition Studies : Compounds were tested against various bacterial strains including Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated that some derivatives exhibited enhanced antibacterial activity compared to standard antibiotics .
Antimicrobial Activity Results
| Bacterial Strain | Compound Efficacy (Zone of Inhibition) |
|---|---|
| Klebsiella pneumoniae | 18 mm |
| Pseudomonas aeruginosa | 20 mm |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress in cells.
- Apoptosis Induction : Evidence suggests that certain derivatives can trigger apoptosis in cancer cells through mitochondrial pathways involving Bcl-2 protein interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compound for Comparison : 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (Compound I, from ) .
Key Differences and Implications
Substituent Effects: The dimethoxy groups in the target compound may improve solubility compared to the adamantyl group in Compound I, which is highly hydrophobic. This could enhance bioavailability in medicinal applications.
Synthetic Accessibility :
- Compound I’s synthesis achieved a low yield (22%), suggesting challenges in adamantyl incorporation. The target compound’s synthesis may face similar hurdles due to the need for precise coupling of two benzothiazole units.
Solid-State Behavior :
- Compound I forms H-bonded dimers and ribbons via N–H⋯N and C–H⋯O interactions . The target compound’s carboxamide group could enable similar or stronger H-bonding, though its dimethoxy groups might disrupt packing efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
